molecular formula C9H6Cl2O B11744268 (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene

(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene

Cat. No.: B11744268
M. Wt: 201.05 g/mol
InChI Key: SBSVJEMBNBKHOX-BDAKNGLRSA-N
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Description

(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene is a complex organic compound characterized by its unique indeno-oxirene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indene core: This can be achieved through a Friedel-Crafts alkylation reaction.

    Introduction of chlorine atoms: Chlorination is performed using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

    Oxirene ring formation: This step involves the cyclization of the intermediate compound, often using a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor-mediated signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]benzofuran
  • (1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]thiophene

Uniqueness

(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene is unique due to its oxirene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

(1aS,6aR)-3,5-dichloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

InChI

InChI=1S/C9H6Cl2O/c10-4-1-6-5(7(11)2-4)3-8-9(6)12-8/h1-2,8-9H,3H2/t8-,9+/m1/s1

InChI Key

SBSVJEMBNBKHOX-BDAKNGLRSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](O2)C3=C1C(=CC(=C3)Cl)Cl

Canonical SMILES

C1C2C(O2)C3=C1C(=CC(=C3)Cl)Cl

Origin of Product

United States

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